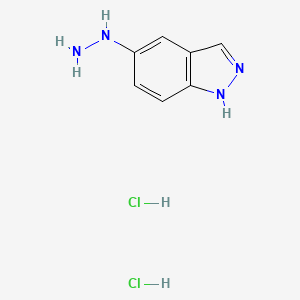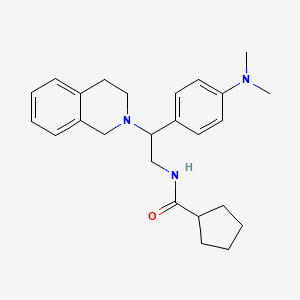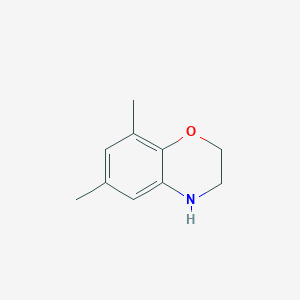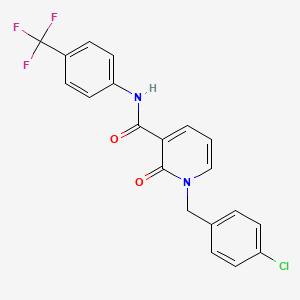
1-Boc-4-(3-furyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(3-furyl)-4-piperidinol, also known as Boc-Fp, is a versatile chemical compound used in a variety of scientific research applications. It is a substituted piperidinol, which is a heterocyclic organic compound that contains a nitrogen atom with four carbon atoms in a five-membered ring. Boc-Fp is an important intermediate in the synthesis of many biologically active molecules, and is used in a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
1-Boc-4-(3-furyl)-4-piperidinol and its derivatives are known for their unique molecular structures and conformations. Studies on related molecules have shown that the piperidine ring often adopts specific conformations such as chair or twist-boat, and the orientation of the furyl rings and other substituents can significantly influence the overall molecular geometry. Such structural characteristics are crucial for understanding the compound's reactivity and interaction with other molecules (S. Balamurugan et al., 2007; S. Balamurugan et al., 2007).
Potential Therapeutic Applications
Piperidine derivatives have been explored for potential therapeutic applications. A study on 1-Boc-piperidine-4-carboxaldehyde, a related molecule, highlighted its potential in reducing binge-eating behavior and exerting anxiolytic effects in animal models, suggesting a possible role in addressing eating disorders and anxiety (Sergio Guzmán-Rodríguez et al., 2021).
Synthetic Chemistry and Combinatorial Chemistry
This compound derivatives have been utilized in synthetic and combinatorial chemistry, serving as scaffolds or building blocks for creating complex molecular structures. These compounds can undergo various chemical transformations, leading to the synthesis of diverse and potentially bioactive molecules (H. Schramm et al., 2010; Anthony Millet et al., 2015).
Molecular Docking and Drug Design
The structural and spectroscopic characteristics of this compound derivatives make them suitable for molecular docking studies, a technique used in drug design to predict the interaction between a drug and its target protein. These studies help in understanding the binding affinities and mode of action of potential drug candidates (S. Janani et al., 2020).
Conformational Studies and Chemical Reactivity
Conformational studies on piperidine derivatives provide insights into their chemical reactivity and stability. Understanding the preferred conformations and the factors influencing them is crucial for predicting the behavior of these compounds in chemical reactions and biological systems (Nadeem S. Sheikh et al., 2012).
Eigenschaften
IUPAC Name |
tert-butyl 4-(furan-3-yl)-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-13(2,3)19-12(16)15-7-5-14(17,6-8-15)11-4-9-18-10-11/h4,9-10,17H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIVRLOHGBUERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2606816.png)

![9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2606819.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2606821.png)

![N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2606824.png)
![N-(2,5-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2606826.png)
![Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2606829.png)
![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2606830.png)
![1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B2606833.png)
![7-[(3,4-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2606834.png)